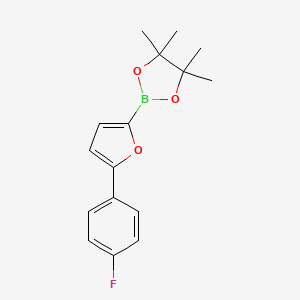








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.[Li]CCCC.[CH3:18][C:19]1([CH3:30])[C:23]([CH3:25])([CH3:24])[O:22][B:21](OC(C)C)[O:20]1>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([B:21]3[O:22][C:23]([CH3:25])([CH3:24])[C:19]([CH3:30])([CH3:18])[O:20]3)=[CH:11][CH:12]=2)=[CH:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
3.42 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)OC(C)C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at −78° C. under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was warmed slowly to −40° C. over 45 min
|
|
Duration
|
45 min
|
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for another 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled again below −78° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After warming to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with NH4Cl (aq)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×80 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give the residue (1.20 g crude), which
|
|
Type
|
CUSTOM
|
|
Details
|
was used to the next step without further purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(O1)B1OC(C(O1)(C)C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |